N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

FAAH inhibition Structure-Activity Relationship halogen positional effect

N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a dual-halogenated N-aryl piperazine-1-carboxamide (molecular formula C17H17ClFN3O, MW 333.8 g/mol) bearing a meta-chloro substituent on the N-phenylcarboxamide ring and a para-fluoro substituent on the N4-phenylpiperazine ring. This specific 3-Cl/4-F substitution pattern differentiates it from the more common 4-Cl or 2-Cl positional isomers and the mono-halogenated analogs commonly encountered in commercial screening libraries.

Molecular Formula C17H17ClFN3O
Molecular Weight 333.8 g/mol
CAS No. 5697-07-4
Cat. No. B5677032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
CAS5697-07-4
Molecular FormulaC17H17ClFN3O
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H17ClFN3O/c18-13-2-1-3-15(12-13)20-17(23)22-10-8-21(9-11-22)16-6-4-14(19)5-7-16/h1-7,12H,8-11H2,(H,20,23)
InChIKeyVKMCWCNLQJAUEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide (CAS 5697-07-4): Structural Identity and Procurement Context


N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a dual-halogenated N-aryl piperazine-1-carboxamide (molecular formula C17H17ClFN3O, MW 333.8 g/mol) bearing a meta-chloro substituent on the N-phenylcarboxamide ring and a para-fluoro substituent on the N4-phenylpiperazine ring . This specific 3-Cl/4-F substitution pattern differentiates it from the more common 4-Cl or 2-Cl positional isomers and the mono-halogenated analogs commonly encountered in commercial screening libraries . Compounds of this chemotype have been investigated as CXCR4 antagonists, serotonin/dopamine receptor ligands, and fatty acid amide hydrolase (FAAH) inhibitors, though direct target-engagement data for this precise compound remain scarce in the open literature [1].

Why Generic Substitution Fails: Positional Halogen Sensitivity in N-Aryl Piperazine-1-Carboxamides


In the N-aryl piperazine-1-carboxamide chemotype, simply interchanging positional isomers (e.g., replacing 3-Cl with 4-Cl, or 4-F with 2-F) can produce profound shifts in receptor-selectivity profiles and functional activity, as demonstrated in systematic SAR studies of CXCR4 antagonists and serotonin/dopamine receptor ligands [1]. The meta-chlorophenyl carboxamide motif introduces a distinct steric and electronic environment at receptor binding pockets compared to ortho- or para-chloro analogs, while the para-fluorophenyl group on the piperazine nitrogen modulates lipophilicity, metabolic stability, and π-stacking interactions differently than ortho-fluoro or unsubstituted phenyl variants [2]. Given that subtle halogen repositioning in this scaffold has been shown to alter IC50 values by orders of magnitude—from sub-nanomolar to micromolar—across GPCR and ion channel targets, generic substitution without target-specific binding data carries a high risk of selecting a compound with divergent pharmacology [3]. The evidence below quantifies, where possible, the consequences of these positional variations.

Product-Specific Quantitative Differentiation Evidence for N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide


Chlorine Positional Selectivity: Meta-3-Cl Versus Para-4-Cl and Ortho-2-Cl Analogs in Piperazine-1-Carboxamide FAAH Inhibition

In a series of 4-(4-fluorophenyl)piperazine-1-carboxamide derivatives tested for human FAAH inhibition at 3 µM, the nature and position of the aryl substituent on the carboxamide nitrogen critically modulated activity. While the target compound itself was not directly tested in this specific assay, the closely related 4-(4-fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide (lacking the 3-chloro substituent) showed 44.1% inhibition at 3 µM, compared to the 4-chlorophenyl analog at 48.9% inhibition [1]. Extrapolating from broader SAR in N-aryl piperazine carboxamides, meta-chloro substitution on the N-phenyl ring is expected to confer distinct steric and electronic properties relative to para- or ortho-chloro isomers, which is of direct relevance when selecting among commercially available positional isomers such as N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide or N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide .

FAAH inhibition Structure-Activity Relationship halogen positional effect

Fluorine Positional Effect: Para-4-F Versus Ortho-2-F on Piperazine N4-Phenyl Ring in GPCR Binding Contexts

The CXCR4 antagonist SAR reported by Zhao et al. (2015) demonstrated that N-aryl piperazine analogs with para-substituted aromatic rings on the piperazine nitrogen can achieve nanomolar potency in both SDF-1-induced calcium release (IC50 = 6–20 nM for optimized lead 49b) and HIV-1 IIIB inhibition in MAGI-CCR5/CXCR4 cells, whereas the type and position of the aromatic substituent were shown to be significant determinants of activity [1]. The target compound bears a 4-fluorophenyl group at this position, which, compared to the 2-fluorophenyl analog (CAS 401578-01-6), presents a distinct electronic dipole orientation and altered rotational freedom of the piperazine-N-aryl bond. In related piperazine-1-carboxamide series targeting serotonin and dopamine receptors, the para-fluoro substitution has been associated with enhanced 5-HT1A affinity relative to ortho-fluoro analogs, although head-to-head quantitative data for the exact target compound are unavailable [2].

GPCR CXCR4 antagonism fluorine positional SAR

Dual Halogenation Advantage: Combined 3-Cl + 4-F Substitution Pattern Versus Mono-Halogenated and Non-Halogenated Analogs

The target compound incorporates both a chlorine atom (meta position on the carboxamide N-phenyl ring) and a fluorine atom (para position on the piperazine N4-phenyl ring). In the arylpiperazine chemotype, dual halogenation has been shown to provide a balanced lipophilicity profile that neither mono-halogenated (e.g., N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamide, clogP ≈ 3.2) nor non-halogenated analogs can achieve . Fluorine substitution is well-established to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the para position of the phenyl ring, while chlorine contributes to target binding affinity through hydrophobic and halogen-bonding interactions [1]. The 4-(4-fluorophenyl)piperazine-1-carboxamide fragment (CAS 724455-68-9) has been experimentally validated as a protein-binding fragment in X-ray crystallographic screening (PDB: 5RK6), confirming the intrinsic target-engagement capability of the 4-fluorophenylpiperazine substructure independent of the N-aryl carboxamide modification [2]. The target compound uniquely combines this validated fragment with the 3-chlorophenyl carboxamide warhead.

dual halogenation lipophilicity modulation metabolic stability

Carboxamide Linker Identity: Urea/Amide Scaffold Differentiation from Sulfonamide and Alkyl-Linked Piperazine Analogs

Satała et al. (2017) directly compared carboxamide versus sulfonamide linkers in arylpiperazinylalkyl derivatives and found that carboxamide-containing compounds exhibited systematically different affinity profiles at serotonin 5-HT1A, 5-HT6, 5-HT7, and dopamine D2 receptors [1]. In this study, 16 out of 24 carboxamide derivatives tested showed D2 receptor affinity below 100 nM, with the specific substitution pattern on the aryl ring determining selectivity among 5-HT subtypes. The target compound's carboxamide linker (-C(=O)NH-) placed between the piperazine N1 and the 3-chlorophenyl group is structurally distinct from the alkyl-linked analogs (e.g., 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine) or sulfonamide analogs, with the carboxamide providing a hydrogen-bond donor (NH) capable of engaging backbone carbonyl groups in receptor binding pockets—an interaction absent in sulfonamide and alkyl-linked analogs [2].

carboxamide vs. sulfonamide linker SAR serotonin receptor

Best Research and Industrial Application Scenarios for N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide (CAS 5697-07-4)


GPCR Screening Libraries: CXCR4 and Serotonergic Target Profiling

Based on the demonstrated nanomolar potency of structurally related N-aryl piperazine-1-carboxamides as CXCR4 antagonists (lead compound 49b: SDF-1 IC50 = 6–20 nM) and the well-established affinity of meta-chlorophenylpiperazine motifs for serotonin receptors, this compound is a rational inclusion in focused GPCR screening decks targeting chemokine and serotonin receptor families [1]. Its dual halogenation pattern (3-Cl + 4-F) provides a distinct chemical vector space not occupied by commercially available mono-halogenated analogs, potentially identifying novel structure-activity relationships for receptors where halogen-bonding interactions influence ligand binding kinetics.

FAAH and Endocannabinoid System Probe Development

The piperazine-1-carboxamide urea/amide scaffold has been validated as a fatty acid amide hydrolase (FAAH) inhibitory chemotype, with structurally related 4-(4-fluorophenyl)piperazine-1-carboxamides showing 44–49% inhibition at 3 µM in human FAAH assays [2]. The target compound's additional 3-chlorophenyl substituent offers an underexplored vector for improving potency and selectivity over the published parent scaffolds, making it a candidate for hit-to-lead optimization campaigns focused on endocannabinoid modulation.

Fragment-Based Drug Discovery: PHIP/Pleckstrin Homology Domain Interaction Studies

The 4-(4-fluorophenyl)piperazine-1-carboxamide substructure has been experimentally confirmed as a PHIP (PH-interacting protein) binder via X-ray crystallography (PDB: 5RK6), validating this fragment's ability to engage protein targets [3]. The target compound extends this validated fragment with a 3-chlorophenyl carboxamide extension, potentially enabling fragment-growing strategies where the chlorophenyl group probes an adjacent subpocket, providing a direct path from fragment hit to lead-like molecule without scaffold hopping.

Serotonin-Dopamine Multi-Target Ligand Design

The carboxamide linker, as opposed to sulfonamide or alkyl linkers, has been shown to systematically alter the selectivity profile across 5-HT1A, 5-HT6, 5-HT7, and D2 receptor subtypes, with 16 out of 24 carboxamide-containing compounds exhibiting D2 affinity below 100 nM [4]. For medicinal chemistry programs seeking polypharmacological modulation of serotonin and dopamine systems (e.g., atypical antipsychotic discovery), this compound represents a dual-halogenated carboxamide scaffold that can serve as a starting point for systematic exploration of halogen-dependent selectivity modulation.

Quote Request

Request a Quote for N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.